molecular formula C11H14FNO B1445818 2-fluoro-4-(oxan-4-yl)aniline CAS No. 1425937-20-7

2-fluoro-4-(oxan-4-yl)aniline

Cat. No.: B1445818
CAS No.: 1425937-20-7
M. Wt: 195.23 g/mol
InChI Key: VSHUHVXZTRHONK-UHFFFAOYSA-N
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Description

2-fluoro-4-(oxan-4-yl)aniline is an organic compound that belongs to the class of anilines It features a fluorine atom at the second position and a tetrahydro-2H-pyran-4-yl group at the fourth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-(oxan-4-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and tetrahydro-2H-pyran-4-yl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the amine group of 2-fluoroaniline, making it more nucleophilic.

    Coupling Reaction: The deprotonated 2-fluoroaniline is then reacted with tetrahydro-2H-pyran-4-yl chloride in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (typically 60-80°C) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-(oxan-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any functional groups present on the molecule.

    Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced aniline derivatives.

    Substitution: Substituted aniline derivatives with various nucleophiles.

Scientific Research Applications

2-fluoro-4-(oxan-4-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated anilines with biological macromolecules.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-4-(oxan-4-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)pyridine: Similar structure but with a pyridine ring instead of an aniline ring.

    2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)methoxybenzene: Similar structure but with a methoxy group instead of an amino group.

Uniqueness

2-fluoro-4-(oxan-4-yl)aniline is unique due to the presence of both a fluorine atom and a tetrahydro-2H-pyran-4-yl group on the aniline ring. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability, enhanced binding affinity, and improved solubility.

Properties

IUPAC Name

2-fluoro-4-(oxan-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-7-9(1-2-11(10)13)8-3-5-14-6-4-8/h1-2,7-8H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHUHVXZTRHONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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